molecular formula C18H21ClO2S B3934348 1-Chloro-4-[4-(2-ethoxyphenoxy)butylsulfanyl]benzene

1-Chloro-4-[4-(2-ethoxyphenoxy)butylsulfanyl]benzene

Cat. No.: B3934348
M. Wt: 336.9 g/mol
InChI Key: DGXLFTNBIKDYSL-UHFFFAOYSA-N
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Description

1-Chloro-4-[4-(2-ethoxyphenoxy)butylsulfanyl]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chlorine atom and a butylsulfanyl group, which is further connected to an ethoxyphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[4-(2-ethoxyphenoxy)butylsulfanyl]benzene typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-chloro-4-nitrobenzene with 4-(2-ethoxyphenoxy)butylthiol in the presence of a reducing agent such as iron powder or tin chloride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions. The nitro group is reduced to an amino group, which is then further reacted with sulfur to form the desired sulfanyl compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reduction steps, and advanced purification techniques like column chromatography or recrystallization are used to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-[4-(2-ethoxyphenoxy)butylsulfanyl]benzene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), thiols (R-SH)

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Dechlorinated benzene derivatives

    Substitution: Amino-substituted or thiol-substituted benzene derivatives

Scientific Research Applications

1-Chloro-4-[4-(2-ethoxyphenoxy)butylsulfanyl]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it a useful tool in biochemical research.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features suggest it may have activity against certain diseases, although more studies are needed to confirm its efficacy and safety.

    Industry: It is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Chloro-4-[4-(2-ethoxyphenoxy)butylsulfanyl]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved in its action include signal transduction and metabolic processes, which are crucial for maintaining cellular homeostasis.

Comparison with Similar Compounds

  • 1-Chloro-4-[4-(4-ethoxyphenoxy)butoxy]benzene
  • 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene
  • 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene

Comparison: 1-Chloro-4-[4-(2-ethoxyphenoxy)butylsulfanyl]benzene is unique due to the presence of both a sulfanyl group and an ethoxyphenoxy moiety. This combination imparts distinct chemical and physical properties, such as increased reactivity and stability. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-chloro-4-[4-(2-ethoxyphenoxy)butylsulfanyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClO2S/c1-2-20-17-7-3-4-8-18(17)21-13-5-6-14-22-16-11-9-15(19)10-12-16/h3-4,7-12H,2,5-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXLFTNBIKDYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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